molecular formula C11H16N2O2S B053442 4-Piperidin-4-YL-benzenesulfonamide CAS No. 119737-31-4

4-Piperidin-4-YL-benzenesulfonamide

Cat. No. B053442
M. Wt: 240.32 g/mol
InChI Key: QAKHULNHTKVTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04835165

Procedure details

A mixture of the product of part (ii) above (17.0 g) and 5N aqueous hydrochloric acid (150 ml) was heated under reflux for 3 hours. The resulting solution was evaporated and the residue was dissolved in the minimum volume of water. The solution was made basic (to a pH of about 8-9) by the addition of solid sodium bicarbonate. The solid was filtered off, washed with a little water and crystallised from ethanol/methanol (2:1) to give the title compound, (7.70 g), m.p. 229°-230°.
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:18])=[O:17])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C>Cl>[NH:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:15]=[CH:14][C:13]([S:16]([NH2:19])(=[O:17])=[O:18])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in the minimum volume of water
ADDITION
Type
ADDITION
Details
by the addition of solid sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol/methanol (2:1)

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.